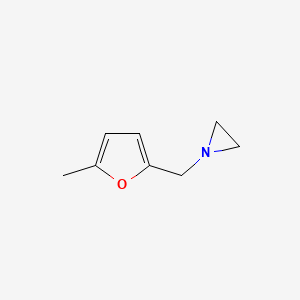

1-((5-Methylfuran-2-yl)methyl)aziridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-((5-Methylfuran-2-yl)methyl)aziridine, also known as this compound, is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.182. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-((5-Methylfuran-2-yl)methyl)aziridine, and how can purity be optimized?

- Methodology : Utilize nucleophilic substitution reactions with bromomethyl aziridine intermediates. For example, react 1-alkyl-2-(bromomethyl)aziridines with sodium alkoxide in alcohol under reflux (2–3 hours) to introduce substituents. Purify via silica gel chromatography (eluting with dichloromethane/methanol) to achieve >80% purity . For furan-derived analogs, coupling with 5-methylfuran-2-ylmethyl groups via DMSO-mediated reactions at 100°C, followed by column chromatography, yields products in 79–90% purity .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Methodology : Combine NMR (¹H and ¹³C) to identify proton environments and diamagnetic shielding effects from aromatic rings (e.g., upfield shifts in vinyl methyl groups) . IR spectroscopy confirms functional groups (e.g., aziridine ring vibrations at ~930 cm⁻¹). Mass spectrometry (MS) validates molecular weight and elemental composition. Single-crystal X-ray diffraction provides definitive stereochemical assignments for crystalline derivatives .

Q. How does the stability of this compound compare to other aziridine derivatives under standard conditions?

- Methodology : Assess stability by monitoring ring-opening susceptibility. Alkyl-substituted aziridines (e.g., 1-alkyl-2-(bromomethyl) derivatives) resist ring opening with excess nucleophiles, unlike arenesulfonyl analogs. Conduct kinetic studies in polar solvents (e.g., DMSO) to quantify decomposition rates .

Advanced Research Questions

Q. What computational approaches predict the ring-strain energy and CO₂ fixation reactivity of this compound?

- Methodology : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate ring-strain energies. Compare with epoxides to evaluate strain-induced reactivity differences (e.g., aziridines exhibit ~23.68 kcal/mol strain vs. 25.15 kcal/mol for epoxides). Solvent effects can be modeled using implicit solvation (e.g., PCM) to refine activation barriers for CO₂ coupling .

Q. How does steric hindrance from the 5-methylfuran group influence regioselectivity in ring-opening reactions?

- Methodology : Perform comparative studies with bulkier N-substituents (e.g., tert-butyl vs. methyl). Steric maps from X-ray crystallography and molecular dynamics simulations predict accessibility of the aziridine nitrogen. Experimental validation: React with LAH under microwave irradiation (10–15 min, 100°C) to favor regioselective opening at the less hindered carbon .

Q. How can contradictions in reaction product ratios (e.g., Z/E isomer distributions) be resolved for aziridine derivatives?

- Methodology : Replicate reported syntheses under controlled conditions (e.g., benzene solvent, inert atmosphere). Use high-resolution NMR to quantify isomers and identify shielding effects from proximal aromatic rings . Adjust reaction parameters (temperature, solvent polarity) to favor thermodynamic vs. kinetic control.

Q. What catalytic systems enhance the efficiency of this compound in CO₂ fixation under mild conditions?

- Methodology : Screen non-precious metal catalysts (e.g., Zn or Mg complexes) at atmospheric CO₂ pressure. Steric hindrance from the furan group may limit catalytic activity; optimize by introducing electron-withdrawing substituents on the aziridine nitrogen. Monitor reaction progress via in situ FTIR to detect oxazolidinone formation .

属性

CAS 编号 |

193202-85-6 |

|---|---|

分子式 |

C8H11NO |

分子量 |

137.182 |

IUPAC 名称 |

1-[(5-methylfuran-2-yl)methyl]aziridine |

InChI |

InChI=1S/C8H11NO/c1-7-2-3-8(10-7)6-9-4-5-9/h2-3H,4-6H2,1H3 |

InChI 键 |

ZFJMMIORZKQXLY-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(O1)CN2CC2 |

同义词 |

Aziridine, 1-[(5-methyl-2-furanyl)methyl]- (9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。